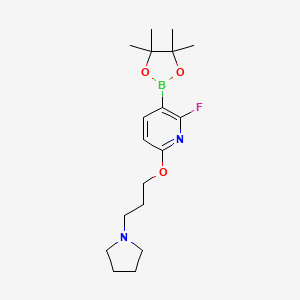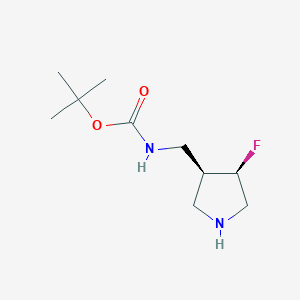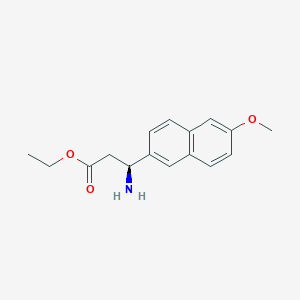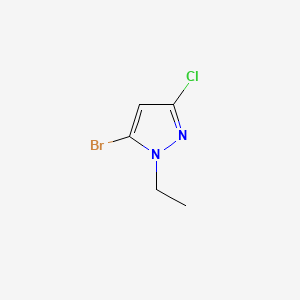
2-(5-(Benzyloxy)pyridin-2-yl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(5-(Benzyloxy)pyridin-2-yl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione is a boronic ester derivative that has garnered interest in the field of organic chemistry due to its unique structural properties and potential applications. This compound features a pyridine ring substituted with a benzyloxy group and a boronic ester moiety, making it a versatile intermediate in various chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-(Benzyloxy)pyridin-2-yl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione typically involves the following steps:
Formation of the Pyridine Derivative: The initial step involves the synthesis of the pyridine derivative with a benzyloxy group at the 5-position. This can be achieved through a nucleophilic substitution reaction where a benzyloxy group is introduced to the pyridine ring.
Formation of the Boronic Ester: The pyridine derivative is then reacted with a boronic acid or boronic ester under suitable conditions to form the boronic ester moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
2-(5-(Benzyloxy)pyridin-2-yl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione undergoes various chemical reactions, including:
Oxidation: The boronic ester moiety can be oxidized to form boronic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the boronic ester to boranes or other reduced forms.
Substitution: The benzyloxy group on the pyridine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the boronic ester can yield boronic acids, while reduction can produce boranes.
科学的研究の応用
2-(5-(Benzyloxy)pyridin-2-yl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione has several applications in scientific research:
Biology: The compound can be used in the development of boron-containing drugs and as a probe in biological assays.
Medicine: Its potential use in drug delivery systems and as a therapeutic agent is being explored.
Industry: The compound is used in the production of advanced materials and as a catalyst in industrial processes.
作用機序
The mechanism of action of 2-(5-(Benzyloxy)pyridin-2-yl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione involves its interaction with various molecular targets and pathways:
Molecular Targets: The boronic ester moiety can interact with enzymes and proteins, potentially inhibiting their activity.
Pathways Involved: The compound may affect cellular signaling pathways by modulating the activity of key enzymes and receptors.
類似化合物との比較
Similar Compounds
2-(Pyridin-2-yl)pyrimidine Derivatives: These compounds share a similar pyridine core and have been studied for their biological activities.
Pinacol Boronic Esters: These compounds also contain boronic ester moieties and are used in various chemical reactions.
Uniqueness
2-(5-(Benzyloxy)pyridin-2-yl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione is unique due to its specific substitution pattern and the presence of both a benzyloxy group and a boronic ester moiety
特性
分子式 |
C17H17BN2O5 |
|---|---|
分子量 |
340.1 g/mol |
IUPAC名 |
6-methyl-2-(5-phenylmethoxypyridin-2-yl)-1,3,6,2-dioxazaborocane-4,8-dione |
InChI |
InChI=1S/C17H17BN2O5/c1-20-10-16(21)24-18(25-17(22)11-20)15-8-7-14(9-19-15)23-12-13-5-3-2-4-6-13/h2-9H,10-12H2,1H3 |
InChIキー |
DPYLUPOPIZRWJO-UHFFFAOYSA-N |
正規SMILES |
B1(OC(=O)CN(CC(=O)O1)C)C2=NC=C(C=C2)OCC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![O6-tert-butyl O8-ethyl 2-oxo-6-azaspiro[3.4]octane-6,8-dicarboxylate](/img/structure/B13908890.png)
![[5,5-Dichloro-2-methylpenta-2,4-dienyl] methyl cyanocarbonimidodithioate](/img/structure/B13908907.png)
![ethyl 4-{[(1,3-benzodioxol-5-ylmethyl)amino]methyl}-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B13908915.png)


![(4R)-1-Oxa-8-azaspiro[3.5]nonane hemi(oxalic acid)](/img/structure/B13908936.png)

![3-Isopropyl-2-azaspiro[3.5]nonane;hydrochloride](/img/structure/B13908950.png)






